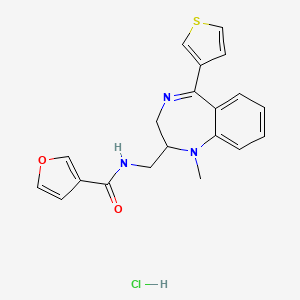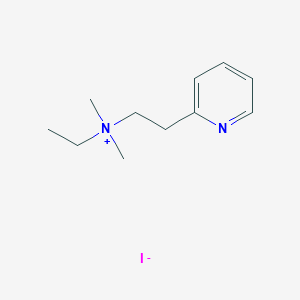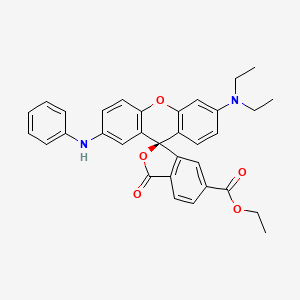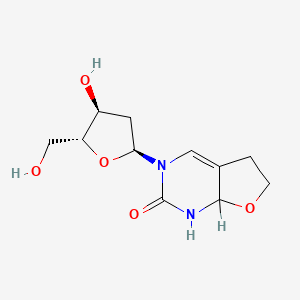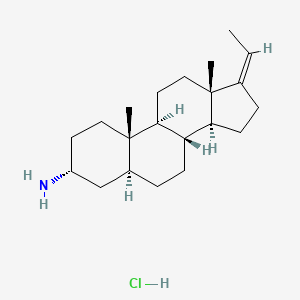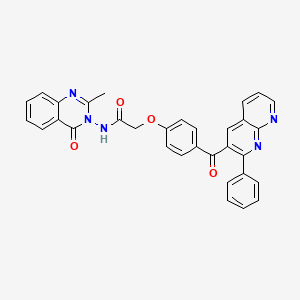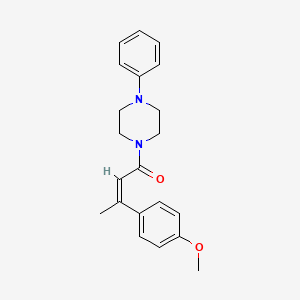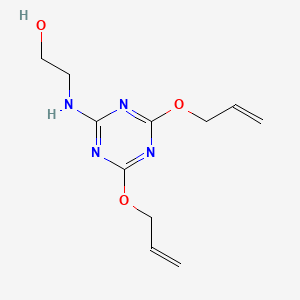
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride is a coordination complex that features rhodium in a +1 oxidation state. This compound is characterized by the presence of four 3-picoline ligands and two chloride ions. The 3-picoline ligands are derivatives of pyridine, where the methyl group is attached to the third position of the pyridine ring. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride typically involves the reaction of rhodium chloride with 3-picoline in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
RhCl3+4C6H7N→Rh(C6H7N)4Cl2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: The 3-picoline ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other nitrogen-containing ligands or phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce metallic rhodium or lower oxidation state complexes.
Applications De Recherche Scientifique
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
Mécanisme D'action
The mechanism of action of Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride involves its interaction with various molecular targets. The 3-picoline ligands facilitate the coordination of the rhodium center to substrates, enabling catalytic activity. The compound can activate molecular oxygen, hydrogen, and other small molecules, facilitating their incorporation into organic substrates. The pathways involved in these reactions often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rhodium(1+), dichlorotetrakis(2-methylpyridine)-, chloride
- Rhodium(1+), dichlorotetrakis(4-picoline)-, chloride
- Rhodium(1+), dichlorotetrakis(pyridine)-, chloride
Uniqueness
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride is unique due to the specific positioning of the methyl group on the 3-picoline ligands. This positioning can influence the electronic and steric properties of the complex, affecting its reactivity and selectivity in catalytic processes. Compared to its analogs with 2-methylpyridine or 4-picoline ligands, the 3-picoline derivative may exhibit different catalytic behaviors and interaction patterns with substrates.
Propriétés
Numéro CAS |
97348-99-7 |
|---|---|
Formule moléculaire |
C24H28Cl3N4Rh |
Poids moléculaire |
581.8 g/mol |
Nom IUPAC |
dichlororhodium(1+);3-methylpyridine;chloride |
InChI |
InChI=1S/4C6H7N.3ClH.Rh/c4*1-6-3-2-4-7-5-6;;;;/h4*2-5H,1H3;3*1H;/q;;;;;;;+3/p-3 |
Clé InChI |
OBHNFIXJCXKEOX-UHFFFAOYSA-K |
SMILES canonique |
CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.[Cl-].Cl[Rh+]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



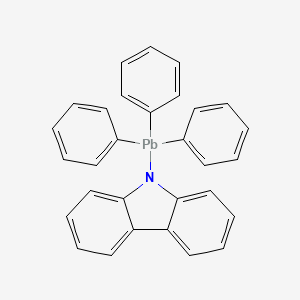
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
